molecular formula C18H14N2O3S B11706082 (2E)-2-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11706082
M. Wt: 338.4 g/mol
InChI Key: INXMUTHYYBNJJD-MHWRWJLKSA-N
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Description

(2E)-2-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiazole ring fused to a benzimidazole moiety, with a dimethoxybenzylidene substituent at the 2-position. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with a thiazole-benzimidazole precursor. The reaction is often carried out under reflux conditions in the presence of a suitable base, such as potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced benzylidene derivatives.

    Substitution: Formation of alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies indicate it may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In industrial applications, the compound’s chemical reactivity makes it useful in the development of new materials, such as polymers or coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of (2E)-2-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxybenzylidene)benzimidazole
  • 2-(3,4-dimethoxybenzylidene)thiazole
  • 2-(3,4-dimethoxybenzylidene)imidazole

Uniqueness

Compared to these similar compounds, (2E)-2-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one stands out due to its fused ring system, which imparts unique chemical and biological properties. The presence of both thiazole and benzimidazole rings in a single molecule enhances its potential for diverse interactions and applications.

Properties

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C18H14N2O3S/c1-22-14-8-7-11(9-15(14)23-2)10-16-17(21)20-13-6-4-3-5-12(13)19-18(20)24-16/h3-10H,1-2H3/b16-10+

InChI Key

INXMUTHYYBNJJD-MHWRWJLKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC

Origin of Product

United States

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